molecular formula C8H10N2O2 B1336474 methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 1036733-11-5

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B1336474
CAS No.: 1036733-11-5
M. Wt: 166.18 g/mol
InChI Key: JTJFTOJFVQTOQD-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 1036733-11-5) is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrazole ring core substituted with a cyclopropyl group and a methyl ester moiety. The ester functional group makes it a versatile precursor for further synthetic modifications, notably serving as a key intermediate in the synthesis of various pharmacologically active pyrazole carboxylic acids (PubMed, 2018). Pyrazole derivatives are a privileged scaffold in medicinal chemistry, known for their diverse biological activities and presence in several therapeutic agents (PubMed, 2018). As such, this compound holds significant value as a building block in organic synthesis, particularly in the exploration of new molecules for pharmaceutical and agrochemical research. It is supplied with a guaranteed purity and is accompanied by comprehensive analytical data. Handle with care and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFTOJFVQTOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425090
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036733-11-5
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired product . Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide, catalyzed by copper or ruthenium complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions employed .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique cyclopropyl group provides distinct steric and electronic properties that can influence the reactivity and stability of synthesized derivatives.

Synthetic Routes
Common synthetic methods include:

  • Cyclization : Involves acid-catalyzed reactions with appropriate precursors.
  • Oxidation and Reduction : The compound can undergo oxidation to yield ketones or aldehydes and reduction to form various derivatives.
  • Substitution Reactions : It can participate in nucleophilic substitutions, allowing for the introduction of different functional groups .

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Cytotoxicity Studies
Recent investigations into substituted pyrazolones, including this compound, reveal significant cytotoxic effects on cancer cell lines. For instance, compounds derived from this pyrazole demonstrated higher toxicity in cancerous A431 cells compared to noncancerous cells, indicating potential applications in cancer therapy .

Medicinal Chemistry

Drug Development
this compound is being explored as a scaffold for drug design. Its structural features allow for modifications that can enhance biological activity while minimizing side effects. This compound has been studied for its potential as an anti-inflammatory and analgesic agent, with preliminary results suggesting promising pharmacological profiles .

Industrial Applications

Agrochemicals
The compound's unique properties make it suitable for developing agrochemicals, particularly as pesticides. Its efficacy against specific pests could provide a foundation for creating more effective agricultural products that are environmentally friendly .

Case Studies

  • Cytotoxic Evaluation : A study focused on the cytotoxic effects of various pyrazolone derivatives, including this compound, found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This research highlights the potential for developing targeted cancer therapies using pyrazolone scaffolds .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential use as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with structural modifications—such as variations in substituent positions, ester groups, or heterocyclic additions—exhibit distinct physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Ester Group XLogP3 Hydrogen Bond Acceptors
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate C₈H₁₀N₂O₂ 166.18* Cyclopropyl (5), -COOCH₃ (3) Methyl ~1.0† 3
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate C₁₀H₁₄N₂O₂ 194.23 Cyclopropyl (3), -COOC₂H₅ (5) Ethyl 1.4 3
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid C₇H₈N₂O₂ 152.15 Cyclopropyl (5), -COOH (3) None ~0.5† 4

*Estimated based on molecular formula.
†Predicted using analogous data from .

Key Findings :

The 1-methyl group in the ethyl derivative introduces steric hindrance, which may restrict rotational freedom and alter binding interactions in biological systems compared to the unsubstituted 1H-pyrazole in the methyl ester compound.

Reactivity and Functionalization :

  • The methyl ester in this compound is more reactive toward hydrolysis or transesterification than the ethyl ester due to the shorter alkyl chain. This property is advantageous in synthetic pathways requiring facile ester cleavage .
  • The carboxylic acid derivative (5-cyclopropyl-1H-pyrazole-3-carboxylic acid) lacks the ester group, making it more polar but less versatile for further modifications.

Biological Implications: Pyrazole esters with cyclopropyl groups are associated with enhanced metabolic stability compared to non-cyclopropyl analogs. However, the ethyl ester’s higher lipophilicity may prolong half-life in vivo compared to the methyl ester . The absence of a 1-methyl group in this compound could allow for stronger hydrogen-bonding interactions with target proteins, a critical factor in drug design.

Biological Activity

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a cyclopropyl group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound has the following molecular formula:

  • Chemical Formula : C8_{8}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : Approximately 166.18 g/mol

The compound features:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms)
  • A cyclopropyl group at the 5-position
  • A carboxylate group at the 3-position

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key points include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus modulating their activity. This mechanism is crucial for its potential use in treating diseases associated with enzyme dysfunction.
  • Receptor Interaction : It may interact with certain receptors involved in signal transduction pathways, which could lead to either activation or inhibition of these pathways, further influencing biological processes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development in infectious disease treatments. For instance:

PathogenActivity Level
Mycobacterium tuberculosisModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansModerate inhibition

This antimicrobial potential is attributed to its ability to disrupt microbial metabolic processes through enzyme inhibition .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in various animal models, comparable to established anti-inflammatory drugs like indomethacin. The compound's mechanism likely involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Activity

The compound also shows promise as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms involved include:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Modulation of apoptotic pathways

A notable study demonstrated that this compound significantly decreased cell viability in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A study evaluated the compound's efficacy against multiple bacterial strains using the BACTEC system. Results indicated a minimum inhibitory concentration (MIC) effective against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL, suggesting its potential as an anti-tubercular agent .
  • Anti-inflammatory Study : In a carrageenan-induced edema model, this compound exhibited significant reduction in paw edema, demonstrating comparable effects to traditional anti-inflammatory medications .
  • Anticancer Efficacy : In vitro assays showed that this compound could inhibit proliferation in breast cancer cell lines with an IC50 value indicating potent activity against cancer cells while sparing normal cells .

Q & A

Q. Optimization Strategies :

  • Temperature control (60–80°C) to prevent decomposition .
  • Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. Table 1: Comparison of Synthetic Methods for Pyrazole Carboxylates

MethodYield (%)Key ConditionsReference
Condensation65–75DMF, 80°C, 12h
Microwave-assisted85–90Ethanol, 100°C, 30min

What safety protocols are critical when handling this compound?

Basic Research Question
Safety measures derived from structurally similar pyrazole esters include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; airborne concentrations should be monitored .
  • Storage : Tightly sealed containers in cool (0–8°C), dry environments away from oxidizers .

Q. Contradictions in Hazard Classification :

  • Some safety data sheets (SDS) classify similar compounds as non-hazardous, while others note risks of decomposition into toxic gases (e.g., CO, NOₓ). Researchers should default to stringent protocols until compound-specific data is available .

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Advanced Research Question
Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl and ester group positioning .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z for C₈H₁₀N₂O₂) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for pharmacological studies .

Q. Purity Assessment :

  • HPLC with UV detection : Monitor impurities using C18 columns and acetonitrile/water gradients .

How can computational models predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

  • DFT Calculations : Simulate electron density maps to identify electrophilic centers (e.g., ester carbonyl group) susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents to predict hydrolysis rates .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity .

What decomposition products form under thermal stress, and how can they be mitigated?

Basic Research Question

  • Decomposition Pathways :
    • Thermal breakdown (>150°C) yields CO, NOₓ, and cyclopropane fragments .
    • Hydrolysis in acidic/basic conditions cleaves the ester group to carboxylic acid .
  • Mitigation :
    • Avoid open flames and store under inert atmospheres (N₂/Ar) .
    • Use stabilizers like BHT (butylated hydroxytoluene) in long-term storage .

How does the cyclopropyl substituent influence electronic properties and bioactivity compared to other alkyl groups?

Advanced Research Question

  • Electronic Effects :
    • Cyclopropyl’s ring strain increases electron density on the pyrazole core, enhancing electrophilic substitution reactivity .
    • Steric hindrance from the cyclopropane ring may reduce binding affinity in enzyme assays compared to linear alkyl chains .
  • Comparative Studies :
    • Replace cyclopropyl with methyl or propyl groups in analogs to quantify steric/electronic contributions via SAR (structure-activity relationship) studies .

How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Advanced Research Question

  • Methodological Approaches :
    • Dose-Response Studies : Establish EC₅₀ values across multiple cell lines to differentiate intrinsic activity from assay-specific artifacts .
    • Metabolic Stability Assays : Use liver microsomes to assess whether conflicting results arise from differential metabolite profiles .
    • Crystallographic Data : Compare target binding modes (e.g., carbonic anhydrase isoforms) to explain selectivity variations .

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